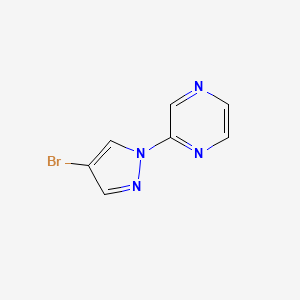

2-(4-bromo-1H-pyrazol-1-yl)pyrazine

Description

General Context of Heterocyclic Chemistry and its Significance in Contemporary Chemical Research

Heterocyclic chemistry is a major branch of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. msesupplies.comijarsct.co.in These non-carbon atoms, known as heteroatoms, most commonly include nitrogen, oxygen, and sulfur. openaccessjournals.com The presence of heteroatoms imparts unique physical and chemical properties to these molecules, making them distinct from their carbocyclic counterparts. openaccessjournals.com

The significance of heterocyclic compounds in modern chemical research is immense and multifaceted. They are fundamental building blocks in numerous natural products, including alkaloids, vitamins, and antibiotics. ijarsct.co.in In the pharmaceutical industry, heterocyclic scaffolds are present in a vast majority of drugs, highlighting their importance in medicinal chemistry. msesupplies.comacs.org Their diverse structures allow for fine-tuning of properties like solubility and bioavailability. msesupplies.com Furthermore, heterocyclic compounds are crucial in materials science for the development of conducting polymers, dyes, and other functional materials. msesupplies.comnumberanalytics.com The continuous exploration of new synthetic methods and the study of their reactivity are central to advancing various scientific and technological fields. openaccessjournals.com

Importance of Pyrazole (B372694) and Pyrazine (B50134) Moieties in Medicinal Chemistry and Materials Science

Both pyrazole and pyrazine are important heterocyclic moieties that have garnered significant attention in medicinal chemistry and materials science due to their versatile properties.

Pyrazole , a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. tandfonline.comnih.gov Its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. globalresearchonline.netresearchgate.net The metabolic stability of the pyrazole ring is a key factor in its frequent use in the development of new drugs. nih.gov In materials science, pyrazole derivatives are explored for their potential in creating fluorescent sensors and other organic materials due to their unique photophysical properties. mdpi.com

Pyrazine , a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is another crucial heterocycle. nih.govwikipedia.org Pyrazine-containing compounds are found in numerous FDA-approved drugs and are essential in the treatment of various diseases. nih.gov The pyrazine ring system is also a key component in many natural and synthetic flavoring agents. wikipedia.org In the realm of materials science, pyrazines are utilized in the synthesis of polymers and dyes. acs.org

Rationale for the Academic Investigation of 2-(4-bromo-1H-pyrazol-1-yl)pyrazine

The academic investigation of this compound is driven by the promising attributes of its constituent pyrazole and pyrazine rings. The combination of these two heterocyclic systems in a single molecule creates a novel chemical entity with the potential for unique properties and applications.

The bromo-substituent on the pyrazole ring offers a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. This is a key strategy in medicinal chemistry for optimizing biological activity. The linkage of the pyrazole and pyrazine rings also creates a specific three-dimensional structure that can interact with biological targets in unique ways. The exploration of such hybrid molecules is a growing area of research aimed at discovering new therapeutic agents and functional materials. mdpi.comnih.gov

Scope and Objectives of the Comprehensive Research Endeavor on the Chemical Compound

The primary objective of this comprehensive research endeavor is to thoroughly characterize the chemical compound this compound. This includes a detailed investigation of its synthesis, structural elucidation, and chemical reactivity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-6-3-11-12(5-6)7-4-9-1-2-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSPJACCLHAXSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Historical Perspectives and Evolution of Synthetic Routes to Pyrazole-Pyrazine Hybrid Scaffolds

The journey toward synthesizing complex heterocyclic structures like pyrazole-pyrazine hybrids is built upon foundational methods for constructing the individual rings. The synthesis of the pyrazole (B372694) ring dates back to 1883 with the Knorr pyrazole synthesis, a cyclocondensation reaction between β-dicarbonyl compounds and hydrazine (B178648) derivatives. nih.govmdpi.com This method, along with reactions of α,β-unsaturated aldehydes and ketones with hydrazines, formed the classical basis for pyrazole synthesis for many years. nih.govjetir.orgpharmaguideline.com Similarly, early pyrazine (B50134) syntheses often involved the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.

The direct linkage of a pyrazole nitrogen to a pyrazine carbon, as seen in the target molecule, requires more advanced techniques for forming carbon-nitrogen (C-N) bonds. Initially, harsh methods such as the Ullmann condensation, which typically requires high temperatures and stoichiometric copper, were employed for N-arylation. nih.gov

A paradigm shift occurred with the development of palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, emerging in the 1990s, provided a versatile and milder method for coupling amines with aryl halides. wikipedia.org This reaction's broad functional group tolerance and expanding scope, driven by the development of sophisticated phosphine (B1218219) ligands, made it a powerful tool for constructing N-aryl and N-heteroaryl bonds. wikipedia.orgresearchgate.netnih.gov Almost concurrently, the Chan-Lam coupling reaction offered a complementary approach, using copper catalysts to couple N-H containing compounds with arylboronic acids, often under mild, aerobic conditions. nih.govst-andrews.ac.uknrochemistry.com These modern cross-coupling reactions have largely superseded older methods, enabling the efficient and regioselective synthesis of complex scaffolds like pyrazole-pyrazine hybrids, which are valuable in pharmaceutical and agrochemical research. mdpi.comnih.govmdpi.com

De Novo Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)pyrazine

The de novo synthesis of this compound is most strategically approached by forming the C-N bond between the two pre-formed heterocyclic rings.

A retrosynthetic analysis of the target compound, this compound, points to the C-N bond between the pyrazole N1-position and the pyrazine C2-position as the most logical point for disconnection. This is the standard approach for N-aryl and N-heteroaryl pyrazole synthesis. This disconnection strategy leads to two key starting materials: 4-bromopyrazole and an activated pyrazine derivative.

Figure 1: Retrosynthetic Analysis of this compound

In this analysis, 'Pyrazine' represents the pyrazine ring, and 'X' is a leaving group, typically a halogen such as Chlorine (Cl) or Bromine (Br).

This retrosynthesis suggests a forward synthesis based on a C-N cross-coupling reaction. The two most prominent and effective methods for this transformation are the Buchwald-Hartwig amination (using a halopyrazine) and the Chan-Lam coupling (which would use a pyrazinylboronic acid). The former is often more practical due to the commercial availability and stability of halopyrazines compared to their boronic acid counterparts. The key synthons are therefore 4-bromopyrazole and 2-chloropyrazine .

The formation of the crucial C-N bond is best achieved via modern cross-coupling reactions. The mechanisms for the two leading strategies are detailed below.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples an amine (4-bromopyrazole) with an aryl halide (2-chloropyrazine). The catalytic cycle generally proceeds through three main steps: wikipedia.org

Oxidative Addition: A low-valent Palladium(0) complex reacts with the 2-chloropyrazine, inserting into the carbon-halogen bond to form a Pd(II) complex.

Amine Coordination and Deprotonation: The 4-bromopyrazole coordinates to the Pd(II) center. A base then deprotonates the pyrazole's N-H group to form a palladium-amido complex.

Reductive Elimination: The final step involves the formation of the C-N bond, yielding the product, this compound, and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. A potential side reaction is beta-hydride elimination, although this is not a concern with pyrazole nucleophiles. wikipedia.org

Chan-Lam Coupling: This copper-catalyzed reaction provides an alternative route, typically coupling a nucleophile (4-bromopyrazole) with an arylboronic acid. st-andrews.ac.uknrochemistry.com

Transmetalation: A Cu(II) salt, such as copper(II) acetate, reacts with the pyrazinylboronic acid to form a copper-aryl intermediate. nrochemistry.com

Ligand Exchange/Coordination: The 4-bromopyrazole coordinates to the copper center, displacing another ligand.

Reductive Elimination: The key C-N bond is formed through reductive elimination from a Cu(III) intermediate, which is generated via oxidation by an oxidant (often atmospheric oxygen). nih.govnrochemistry.com This step yields the final product and a Cu(I) species, which is then re-oxidized to Cu(II) to continue the cycle.

Achieving high yield and selectivity in the synthesis of this compound via cross-coupling requires careful optimization of several reaction parameters. The choice of catalyst, ligand, base, solvent, and temperature are all critical. researchgate.netresearchgate.net

For a Buchwald-Hartwig approach, screening various palladium sources and phosphine ligands is essential. While first-generation catalysts used simple phosphines, modern syntheses employ sterically hindered and electron-rich ligands that significantly accelerate the reductive elimination step and improve catalyst stability. wikipedia.orgresearchgate.net The choice of base is also crucial for the deprotonation of the pyrazole N-H group, with common choices including sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃). rsc.org

For a Chan-Lam coupling, optimization involves the copper source (e.g., Cu(OAc)₂, CuI), the presence of a base (like triethylamine (B128534) or pyridine), and the solvent. nih.govasianpubs.org Many modern protocols have been developed that allow the reaction to proceed at room temperature and in the open air, simplifying the procedure. asianpubs.org

The table below summarizes key parameters and their typical variations for optimizing the synthesis based on literature for analogous N-heteroaryl pyrazoles. researchgate.netnih.govrsc.org

Table 1: Optimization Parameters for C-N Cross-Coupling Synthesis

| Parameter | Buchwald-Hartwig Amination | Chan-Lam Coupling | Rationale for Optimization |

| Catalyst | Pd(dba)₂, Pd(OAc)₂ | Cu(OAc)₂, CuI, Cu₂O | The metal source is the heart of the catalytic cycle. |

| Ligand | XPhos, tBuDavePhos, BINAP | Pyridine, Phenanthroline (often ligandless) | Ligands stabilize the metal center and promote key steps like oxidative addition and reductive elimination. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Et₃N, Pyridine, K₂CO₃ | The base is required to deprotonate the pyrazole N-H, activating it for coupling. |

| Solvent | Toluene (B28343), Dioxane, Xylene | Dichloromethane (DCM), DMSO, Acetonitrile | Solvent choice affects solubility of reagents and catalyst stability. |

| Temperature | 80-160 °C (often under MW) | Room Temperature to 80 °C | Higher temperatures can increase reaction rates but may lead to side products. |

This is an interactive table. Click on the headers to learn more about each parameter.

Modern synthetic chemistry emphasizes sustainability, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. nih.gov These principles can be readily applied to the synthesis of this compound.

Key green strategies include:

Use of Greener Solvents: Replacing hazardous solvents like dioxane or toluene with more benign alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG) is a primary goal. jetir.orgresearchgate.net

Solvent-Free Reactions: In some cases, reactions can be run under solventless conditions, for example by grinding the reactants together, which dramatically reduces waste. rsc.org

Energy Efficiency: Utilizing microwave (MW) irradiation instead of conventional heating can drastically shorten reaction times from hours to minutes and often leads to higher yields and cleaner reactions. mdpi.comnih.govresearchgate.net

Atom Economy: Multicomponent reactions (MCRs), where multiple starting materials are combined in a single step to form a complex product, are highly atom-economical. researchgate.net While not directly applicable to the final C-N coupling step, the synthesis of the pyrazole precursor could potentially be designed using an MCR approach. researchgate.net

The development of sustainable catalysts is a major focus of green chemistry. researchgate.netmdpi.com For the synthesis of the target molecule, this involves two main avenues:

Replacing Precious Metals: Palladium is a rare and expensive metal. The Chan-Lam reaction, which uses abundant and less toxic copper, is an inherently greener alternative to the Buchwald-Hartwig amination. st-andrews.ac.ukasianpubs.org Significant research has focused on improving the efficiency of copper-catalyzed C-N couplings to match the scope of palladium systems.

Table 2: Examples of Green Catalysts for Pyrazole Synthesis

| Catalyst System | Reaction Type | Green Advantage | Reference |

| Ammonium Chloride (NH₄Cl) | Pyranopyrazole Synthesis | Inexpensive, non-toxic catalyst in water. | researchgate.net |

| Nano-SiO₂ | Pyranopyrazole Synthesis | Recyclable catalyst derived from agricultural waste. | mdpi.com |

| Mn/ZrO₂ | Pyranopyrazole Synthesis | Efficient heterogeneous catalyst, reusable for multiple cycles. | mdpi.com |

| Fe₃O₄@SiO₂-SO₃H | Pyrazolopyridine Synthesis | Magnetic nanocatalyst for easy separation and reuse. | researchgate.net |

This interactive table showcases various sustainable catalysts used in the synthesis of pyrazole-containing heterocycles.

Implementation of Green Chemistry Principles in Synthetic Strategies

Solvent Selection and Waste Minimization

In the synthesis of pyrazine derivatives, the choice of solvent is critical not only for reaction efficiency but also for environmental sustainability. Modern synthetic chemistry emphasizes the use of greener solvents and methods that reduce waste. For instance, one-pot syntheses of pyrazine derivatives have been developed that are cost-effective and environmentally benign. researchgate.net These methods often proceed at room temperature, minimizing energy consumption. researchgate.net The use of recyclable catalysts and aqueous media, where possible, further contributes to waste minimization. organic-chemistry.org For example, some Suzuki-Miyaura coupling reactions, a key functionalization method, can be performed in a mixture of water and an organic solvent like 2-propanol, reducing the reliance on purely organic, often more hazardous, solvents. nih.gov Similarly, continuous-flow systems catalyzed by immobilized enzymes, such as Lipozyme® TL IM, are being explored for the synthesis of pyrazinamide (B1679903) derivatives, offering a greener alternative to traditional batch processes. nih.gov

The principles of green chemistry are increasingly being applied to minimize the environmental impact of synthesizing and functionalizing heterocyclic compounds like this compound. Key strategies include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Less Hazardous Chemicals: Selecting reagents and solvents that are less toxic and have a smaller environmental footprint.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever feasible. researchgate.net

Solvent-free reaction conditions, such as those using high-speed ball milling for Sonogashira coupling, represent a significant advancement in waste minimization by eliminating the need for solvents altogether. rsc.org

Advanced Functionalization and Derivatization Strategies of this compound

The bromine atom on the pyrazole ring and the reactive positions on both the pyrazole and pyrazine rings of this compound serve as handles for a variety of chemical transformations. These modifications are crucial for developing new compounds with specific biological activities or material properties.

Halogen-Mediated Cross-Coupling Reactions at the Bromine Position

The bromine atom at the C4 position of the pyrazole ring is a key site for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromo-substituted pyrazole with a variety of organoboron compounds. libretexts.org It is widely used to synthesize biaryl compounds and other conjugated systems. libretexts.orgmdpi.com The reaction is valued for its tolerance of a wide range of functional groups and its use of relatively non-toxic and stable boronic acids. mdpi.com For instance, the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids has been successfully demonstrated using the XPhos Pd G2 precatalyst. rsc.org

| Catalyst System | Substrates | Product Type | Reference |

| Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | 5-(4-bromophenyl)-4,6-dichloropyrimidine and various aryl boronic acids | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |

| XPhos Pd G2 | 4-bromo-3,5-dinitro-1H-pyrazole and aryl/heteroaryl boronic acids | 4-substituted-3,5-dinitropyrazoles | rsc.org |

| NHC-Pd(II) complexes | Bromobenzene and phenylboronic acid | Biphenyl | nih.gov |

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, such as the bromo-substituted pyrazole. libretexts.orgwikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org This method is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org The Sonogashira coupling has been successfully applied to 4-bromo-6H-1,2-oxazines to introduce alkynyl substituents. researchgate.net While traditional Sonogashira reactions require anhydrous and anaerobic conditions, newer procedures have been developed that can be carried out under less stringent conditions. organic-chemistry.org

| Catalyst System | Substrates | Product Type | Reference |

| PdCl₂(PPh₃)₂, CuI, Et₃N, Toluene | 4-bromo-6H-1,2-oxazines and terminal alkynes | 4-alkynyl-substituted 6H-1,2-oxazines | researchgate.net |

| Pd(PPh₃)₄, CuI | 1-bromo-4-iodobenzene and trimethylsilylacetylene | bis(4-bromophenyl)acetylene | wikipedia.org |

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. This reaction has been investigated for the C4-amination of 4-halopyrazoles. Studies on 4-bromo-1-tritylpyrazole have shown that the Pd(dba)₂-catalyzed reaction with tBuDavePhos as a ligand is effective for coupling with aromatic or bulky amines that lack β-hydrogen atoms. researchgate.netnih.gov However, for alkylamines with β-hydrogens, this palladium-catalyzed system gives low yields, likely due to β-elimination. nih.gov In such cases, a copper(I)-catalyzed amination of the corresponding 4-iodopyrazole (B32481) has been found to be a more suitable and complementary approach. researchgate.net

| Catalyst System | Substrate | Amine | Outcome | Reference |

| Pd(dba)₂, tBuDavePhos | 4-bromo-1-tritylpyrazole | Aromatic or bulky amines (no β-H) | Good yields | researchgate.netnih.gov |

| Pd(dba)₂, tBuDavePhos | 4-bromo-1-tritylpyrazole | Alkylamines (with β-H) | Low yields | nih.gov |

| CuI | 4-iodo-1-tritylpyrazole | Alkylamines (with β-H) | Favorable | researchgate.net |

Regioselective Functionalization of Pyrazole and Pyrazine Rings

Achieving regioselectivity in the functionalization of heterocyclic systems like this compound is crucial for synthesizing specific isomers and avoiding the formation of complex product mixtures. For N-protected pyrazole derivatives bearing a halogen at the C4 position, palladium-catalyzed direct arylation at the C5 position has been achieved with high chemoselectivity, leaving the C-halogen bond intact. rsc.org This allows for subsequent modifications at the halogenated site. The choice of reaction conditions, including the catalyst, base, and solvent, plays a pivotal role in directing the functionalization to a specific position on either the pyrazole or pyrazine ring. nih.gov For instance, different bases and reaction media can direct the regioselective alkylation of pyrazole derivatives. nih.gov

Synthesis of Isomeric and Analogous Compounds for Structure-Activity Relationship Studies

The synthesis of isomers and analogues of a lead compound is a cornerstone of medicinal chemistry, providing valuable insights into structure-activity relationships (SAR). nih.gov For pyrazole-based compounds, modifications at various positions of the pyrazole ring are performed to explore how these changes affect biological activity. nih.gov For example, in the development of meprin inhibitors, the pyrazole scaffold was chosen for its synthetic tractability, allowing for the evaluation of symmetric and unsymmetrical substitutions at the 3 and 5 positions. nih.gov The synthesis of a library of pyrazolo[4,3-c]pyridines with various substituents allowed for the evaluation of their anti-proliferative activity, leading to the identification of a particularly active compound. nih.gov Similarly, the synthesis of various rsc.orgresearchgate.netnih.govtriazolo[4,3-a]pyrazine derivatives has been undertaken to develop dual c-Met/VEGFR-2 inhibitors. frontiersin.org This systematic approach of generating and testing a series of related compounds is essential for optimizing potency and selectivity. nih.govresearchgate.net

Mechanistic Investigations of Key Synthetic Steps Involving the Chemical Compound

Comprehensive mechanistic studies on the synthesis of this compound, including detailed reaction kinetics, isotopic labeling studies, or computational modeling, have not been prominently reported. Such investigations are crucial for optimizing reaction conditions, improving yields, and controlling selectivity.

The elucidation of the precise reaction pathway for the formation of this compound would require the identification and characterization of all intermediates and transition states. A hypothetical pathway for a nucleophilic aromatic substitution (SNAr) reaction between 4-bromopyrazole and an activated chloropyrazine would proceed through a Meisenheimer complex.

Hypothetical Reaction Intermediates in SNAr Synthesis

| Intermediate | Structure | Method of Characterization |

|---|---|---|

| 4-bromopyrazole anion | [Br-C3H2N2]⁻ | Spectroscopic methods (NMR, IR) in situ |

| Meisenheimer complex | [C4H3N2-N(Br-C3H2N2)Cl]⁻ | Low-temperature NMR, UV-Vis spectroscopy |

This table represents a hypothetical pathway and the characterization methods that would be employed. No specific experimental data for these intermediates in the synthesis of the title compound is currently available.

A complete understanding of the reaction mechanism involves the characterization of the transition states and the mapping of the potential energy surface. Computational chemistry, utilizing methods such as Density Functional Theory (DFT), is a powerful tool for this purpose. Such studies would provide the activation energies for each step, allowing for the identification of the rate-determining step.

Hypothetical Energy Profile Data for SNAr Synthesis

| Step | Transition State | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| Formation of Meisenheimer complex | TS1 | Data not available |

This table illustrates the type of data that would be generated from computational studies. Currently, no such data has been published for the synthesis of this compound.

Further experimental and computational research is necessary to provide the detailed mechanistic insights that are currently lacking for the synthesis of this specific compound.

Advanced Spectroscopic and Structural Elucidation of 2 4 Bromo 1h Pyrazol 1 Yl Pyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules. Through the analysis of 1D and 2D NMR spectra, a complete assignment of all proton and carbon nuclei within 2-(4-bromo-1H-pyrazol-1-yl)pyrazine can be achieved, confirming the precise arrangement of its constituent atoms.

The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the protons on the pyrazole (B372694) and pyrazine (B50134) rings. The chemical shifts (δ) of these protons are influenced by their local electronic environment. Protons on the pyrazine ring are typically observed in the downfield region (δ 8.0-9.0 ppm) due to the deshielding effect of the two nitrogen atoms. The protons on the pyrazole ring would appear at slightly higher field, with their exact positions influenced by the bromine substituent and the point of attachment to the pyrazine ring. The singlet nature of the pyrazole protons (H3 and H5) would confirm the substitution pattern.

Similarly, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the heterocyclic rings would resonate in the aromatic region of the spectrum. The carbon atom bearing the bromine (C4 of the pyrazole) would show a characteristic chemical shift, and its identity can be confirmed by the absence of a directly attached proton in a subsequent HSQC experiment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 (Pyrazole) | 8.1 - 8.3 | - |

| H5 (Pyrazole) | 7.8 - 8.0 | - |

| H3' (Pyrazine) | 8.6 - 8.8 | - |

| H5' (Pyrazine) | 8.4 - 8.6 | - |

| H6' (Pyrazine) | 9.0 - 9.2 | - |

| C3 (Pyrazole) | 140 - 142 | |

| C4 (Pyrazole) | 95 - 97 | |

| C5 (Pyrazole) | 128 - 130 | |

| C2' (Pyrazine) | 150 - 152 | |

| C3' (Pyrazine) | 145 - 147 | |

| C5' (Pyrazine) | 135 - 137 | |

| C6' (Pyrazine) | 148 - 150 | |

| Data is predictive and for illustrative purposes. Actual experimental values are required for definitive assignment. |

Spin-spin coupling constants (J) in the ¹H NMR spectrum would provide valuable information about the connectivity of protons. For instance, the coupling between the adjacent protons on the pyrazine ring would result in doublet or doublet of doublets splitting patterns, with the magnitude of the coupling constant indicative of their spatial relationship.

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks in the COSY spectrum would connect coupled protons, for example, confirming the adjacency of the protons on the pyrazine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments are vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons (those without directly attached protons), such as the C4 of the pyrazole ring and the carbons at the junction of the two rings. For example, correlations from the pyrazole protons to the carbons of the pyrazine ring would definitively establish the N-C linkage between the two heterocyclic systems.

Given the single bond connecting the pyrazole and pyrazine rings, rotation around this bond is possible. Dynamic NMR studies, conducted at variable temperatures, could provide insights into the rotational barrier and the preferred conformation of the molecule in solution. At low temperatures, distinct signals for different conformers might be observed if the rotation is slow on the NMR timescale. However, for a molecule of this nature, it is likely that rotation is fast at room temperature, resulting in averaged NMR signals.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

HRMS is a powerful technique that provides the exact mass of the parent ion, allowing for the determination of the molecular formula with high accuracy. This is a critical step in confirming the identity of a newly synthesized compound.

For a compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically employed. These methods generate protonated molecules ([M+H]⁺) with minimal fragmentation, allowing for the clear identification of the molecular ion peak. The isotopic pattern of the molecular ion, particularly the characteristic M and M+2 peaks due to the presence of bromine, would provide further confirmation of the elemental composition.

By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS experiments), characteristic fragment ions are produced. The analysis of these fragments provides valuable structural information. For this compound, key fragmentation pathways would likely involve the cleavage of the bond between the two heterocyclic rings and fragmentation within the rings themselves.

Interactive Data Table: Plausible HRMS Fragmentation

| m/z (Fragment Ion) | Plausible Structure/Identity |

| 224/226 | [M]⁺˙ (Molecular ion with bromine isotopes) |

| 145 | [C₅H₃N₄]⁺ (Loss of Br) |

| 79/81 | [Br]⁺ |

| 79 | [C₄H₃N₂]⁺ (Pyrazine ring fragment) |

| 67 | [C₃H₃N₂]⁺ (Pyrazole ring fragment) |

| Data is predictive and for illustrative purposes. Actual experimental values are required for definitive assignment. |

The fragmentation pattern serves as a fingerprint for the molecule, and its detailed analysis can corroborate the structure determined by NMR spectroscopy. For instance, the observation of ions corresponding to the intact pyrazine and brominated pyrazole moieties would strongly support the proposed connectivity.

Single Crystal X-Ray Diffraction for Solid-State Molecular Architecture

A comprehensive search of crystallographic databases and scientific literature did not yield a publicly available single-crystal X-ray diffraction study for this compound. Therefore, detailed experimental data on its crystal system, space group, and precise bond lengths and angles are not available at this time. Such a study would be invaluable for definitively establishing the solid-state molecular architecture.

In the absence of a specific crystal structure for this compound, a predictive analysis based on the functionalities present in the molecule can be made. The pyrazine and pyrazole rings contain nitrogen atoms that can act as hydrogen bond acceptors. The C-H bonds on both aromatic rings could serve as weak hydrogen bond donors.

Furthermore, the bromine atom on the pyrazole ring introduces the possibility of halogen bonding. This is a non-covalent interaction where the electrophilic region of the bromine atom interacts with a nucleophilic site, such as a nitrogen atom on an adjacent molecule. The interplay of weak C-H···N hydrogen bonds and potential Br···N halogen bonds would likely be significant in directing the crystal packing arrangement.

The conformation of this compound in the crystalline state would be primarily defined by the dihedral angle between the pyrazine and pyrazole rings. Due to the nature of the N-C bond connecting the two rings, some degree of rotational freedom is expected. However, steric hindrance and the optimization of intermolecular interactions within the crystal lattice would likely lead to a specific, low-energy conformation. It is anticipated that the two rings would not be perfectly coplanar to minimize steric repulsion between the hydrogen atoms on adjacent rings.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Experimental Infrared (IR) and Raman spectra for this compound have not been found in the reviewed literature. However, characteristic vibrational modes can be predicted based on the functional groups present.

Predicted Vibrational Modes for this compound

| Functional Group | Predicted Wavenumber Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aromatic C-H (pyrazine & pyrazole) | 3100 - 3000 | Stretching |

| C=N (pyrazine & pyrazole) | 1650 - 1550 | Stretching |

| C=C (pyrazine & pyrazole) | 1600 - 1450 | Stretching |

| C-N (inter-ring) | 1350 - 1250 | Stretching |

| Aromatic C-H | 900 - 675 | Out-of-plane bending |

These predicted ranges are based on typical values for similar heterocyclic compounds. An experimental spectrum would be necessary for precise peak assignments and to establish a unique molecular fingerprint for this compound.

UV-Vis Spectroscopy for Electronic Transitions and Chromophore Characterization

No experimental UV-Vis absorption spectra for this compound are currently available in published literature. The chromophore in this molecule consists of the coupled pyrazine and pyrazole aromatic systems. Electronic transitions in such systems are typically of the π → π* and n → π* types.

Computational Chemistry and Theoretical Investigations of 2 4 Bromo 1h Pyrazol 1 Yl Pyrazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to model molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like 2-(4-bromo-1H-pyrazol-1-yl)pyrazine. A typical DFT study would involve optimizing the molecule's geometry to find its most stable conformation and then calculating various electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is an indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For this compound, the distribution of the HOMO and LUMO across the pyrazole (B372694) and pyrazine (B50134) rings would reveal the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Note: This data is illustrative and not based on actual calculations. |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. For this compound, an MEP surface would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyrazine and pyrazole rings, indicating these are sites prone to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Table 2: Hypothetical Dipole Moment and Polarizability for this compound

| Property | Value |

| Dipole Moment (Debye) | 2.5 |

| Mean Polarizability (ų) | 15.2 |

| Note: This data is illustrative and not based on actual calculations. |

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. While computationally more expensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide even more accurate results for the electronic structure and properties of this compound. These high-level calculations are often used to benchmark the results obtained from more computationally efficient methods like DFT.

Computational methods are also highly effective in predicting spectroscopic data. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predicted spectra can be invaluable for interpreting experimental data and confirming the structure of the synthesized compound. While general studies on the NMR of pyrazoles and pyrazines exist, specific calculated data for this molecule is not available. rsc.orgresearchgate.netresearchgate.net

Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretch (pyrazine) | 3050 | Not Available |

| C-H stretch (pyrazole) | 3100 | Not Available |

| C=N stretch | 1610 | Not Available |

| C-Br stretch | 650 | Not Available |

| Note: This data is illustrative and not based on actual calculations. |

Density Functional Theory (DFT) for Ground State Properties and Electronic Structure

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a window into the time-dependent behavior of molecules, capturing their motion and conformational changes. For pyrazole and pyrazine derivatives, MD simulations are instrumental in understanding their dynamic nature in various environments. eurasianjournals.comresearchhub.comresearchgate.net

The solvent environment critically influences a molecule's behavior. MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules (typically water). These simulations can elucidate the structure of the solvation shells around the molecule. For instance, the nitrogen atoms on both the pyrazole and pyrazine rings can act as hydrogen bond acceptors, and their interaction with water molecules affects the molecule's solubility and stability. Research on pyrazine in aqueous solutions has shown that solvent interactions can suppress certain electronic dynamics. researchgate.net Similarly, MD studies on pyrazine derivatives interacting with proteins like Human Serum Albumin (HSA) have demonstrated that the solvent plays a crucial role in the stability of the ligand-protein complex. researchgate.net

Molecular Docking and Binding Free Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. amazonaws.com This method is fundamental in drug discovery for screening virtual libraries of compounds against specific biological targets. researchgate.netresearchgate.net

While the specific biological targets of this compound are not extensively defined, docking studies on analogous compounds provide a framework for identifying hypothetical targets. Pyrazole and pyrazine scaffolds are present in molecules known to inhibit a wide range of enzymes. rsc.orgacs.org For example, pyrazine derivatives have been docked against targets like PIM-1 kinase, which is implicated in cancer. researchgate.net Other studies have successfully docked brominated pyrazine sulfonamides against Mycobacterium tuberculosis enzymes, suggesting potential antibacterial applications. jetir.org Using servers like PharmMapper, researchers can screen a compound against a database of pharmacophore models to identify potential protein targets, a strategy that has been applied to other pyrazole derivatives. researchgate.net

Table 1: Examples of Hypothetical Protein Targets for Pyrazole/Pyrazine Derivatives from Docking Studies

| Compound Class | Hypothetical Protein Target | Therapeutic Area | Reference |

|---|---|---|---|

| Pyrazine Derivatives | PIM-1 Kinase | Cancer | researchgate.net |

| Pyrazine-pyridone Derivatives | Bacterial DNA gyrase (PDB: 4DUH) | Antibacterial | researchgate.netnih.gov |

| Pyrazole-containing imides | Heat shock protein 90 (Hsp90α) | Cancer | researchgate.net |

| Bromo-pyrazine Sulfonamides | M. tuberculosis L,D-transpeptidase-2 | Tuberculosis | jetir.org |

Molecular docking not only predicts if a molecule will bind but also how it binds. The simulation calculates a docking score, often expressed in kcal/mol, which estimates the binding affinity. A more negative score typically indicates a stronger interaction. The binding mode reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the protein's active site. For instance, in a study of pyrazine-pyridone derivatives, the most potent compound formed a hydrogen-donor and a π-hydrogen bond with the bacterial target, resulting in a strong binding affinity (S = -7.4519 kcal/mol). researchgate.netnih.gov Analysis of these interactions is crucial for understanding the mechanism of action and for optimizing the ligand's structure to improve its affinity and selectivity. jetir.org

Table 2: Sample Binding Affinity Data from Docking Studies of Related Compounds

| Compound Derivative | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Pyrazine-pyridone 5d | Bacterial Enzyme (4DUH) | -7.4519 | Not specified | researchgate.netnih.gov |

| N-(5-bromopyrazin-2-yl) benzenesulfonamide | L,D-transpeptidase-2 (5LB1) | -6.8 | TRP-340, ASP-304, HIS-352 | jetir.org |

| Pyrazinamide (B1679903) (Reference Drug) | L,D-transpeptidase-2 (5LB1) | -4.2 | ARG-209, ARG-371, GLY-390 | jetir.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is an in silico modeling technique that correlates the chemical structure of compounds with their biological activity. ej-chem.orgsemanticscholar.org This method develops mathematical models to predict the activity of new compounds based on their molecular descriptors. acs.orgnih.gov

QSAR studies for a compound like this compound would involve generating a dataset of structurally similar pyrazole-pyrazine derivatives with known in vitro biological activities (e.g., IC50 values against a specific enzyme or cell line). For each compound, a set of molecular descriptors is calculated. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies) descriptors.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build an equation that links the descriptors to the activity. For example, a 3D-QSAR study on pyrazine derivatives targeting PIM-1 kinase yielded a model with high statistical significance (r² = 0.922, q² = 0.8629), indicating strong predictive power. researchgate.net The resulting model can identify which structural features are most important for activity. For instance, the model might reveal that the presence of an electronegative group (like bromine) at a specific position is crucial for enhancing biological efficacy. This information is invaluable for the rational design of new, more potent analogues.

Development of Predictive Models for Biological Activity based on Structural Descriptors

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in modern medicinal chemistry for forecasting the biological activity of novel compounds. For derivatives of pyrazole and pyrazine, which are common scaffolds in kinase inhibitors and other therapeutic agents, QSAR models are frequently developed to guide the synthesis of more potent and selective molecules. nih.govnih.govmdpi.com

The development of such models for a compound like this compound would begin with the generation of a dataset of structurally similar compounds with known biological activities (e.g., IC₅₀ values for a specific enzyme). For each molecule, a wide array of structural descriptors would be calculated. These descriptors fall into several categories:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall connectivity indices.

Electronic Descriptors: These relate to the electronic properties of the molecule, including partial charges on atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric or Geometrical Descriptors: These describe the three-dimensional shape and size of the molecule, such as molecular volume, surface area, and specific conformational energies.

Thermodynamic Descriptors: Properties like heat of formation and free energy of solvation can also be used. hilarispublisher.com

A hypothetical QSAR model for a series of analogs of this compound might identify the following descriptors as significant:

| Descriptor Type | Example Descriptor | Potential Relevance to Biological Activity |

| Electronic | Dipole Moment | Influences long-range interactions with a biological target. |

| Steric | Molecular Volume | Determines the fit within a binding pocket. |

| Topological | Kappa Shape Indices | Quantifies the shape of the molecule. |

| Quantum-Chemical | LUMO Energy | Relates to the molecule's ability to accept electrons in interactions. |

This table is illustrative and based on typical descriptors used in QSAR studies of heterocyclic compounds.

Feature Selection and Model Validation

Once a large pool of descriptors is calculated for a set of compounds, the next crucial steps are to select the most relevant features and to build and validate a robust predictive model.

Feature Selection: The goal of feature selection is to identify a small subset of descriptors that have the strongest correlation with biological activity, while also avoiding inter-correlation between descriptors. Common methods for feature selection include:

Stepwise Multiple Linear Regression (MLR): Descriptors are sequentially added or removed from the model to find the combination that maximizes a statistical criterion, such as the squared correlation coefficient (R²). acs.org

Genetic Algorithms (GA): This is a machine learning approach that mimics natural selection to "evolve" an optimal set of descriptors. researchgate.net

Partial Least Squares (PLS): This method is particularly useful when the number of descriptors is large and there is a high degree of correlation among them. acs.org

Model Validation: A QSAR model's predictive power must be rigorously validated to ensure it is not a result of chance correlation. Standard validation techniques include:

Internal Validation:

Leave-One-Out (LOO) Cross-Validation (q²): In this method, one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound. A high q² value (typically > 0.5) indicates good internal consistency. ijper.org

Y-Randomization: The biological activity data is randomly shuffled multiple times, and a new QSAR model is built for each shuffled set. The resulting models should have very low R² and q² values, demonstrating that the original model is not due to a chance correlation. nih.gov

External Validation:

The dataset is split into a training set (used to build the model) and a test set (used to evaluate its predictive power). The model's ability to predict the activity of the test set compounds (which were not used in model development) is a true measure of its utility. The predictive R² (R²_pred) is a key metric here. ijper.orgdocumentsdelivered.com

The following table summarizes the key statistical parameters used for validating QSAR models, based on studies of pyrazole and pyrazine derivatives. nih.govnih.gov

| Parameter | Description | Acceptable Value |

| R² | Squared Correlation Coefficient (Goodness of fit) | > 0.6 |

| q² | Cross-validated R² (Internal predictive ability) | > 0.5 |

| R²_pred | R² for the external test set (External predictive ability) | > 0.5 |

This table presents generally accepted threshold values for QSAR model validation.

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, such as the synthesis of this compound. The most common synthetic route to this type of compound is the N-arylation of a pyrazole with a halo-pyrazine. nih.govnih.govorganic-chemistry.org Theoretical studies can map out the entire reaction pathway, identify key intermediates and transition states, and calculate the energetics of the reaction.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction at a molecular level, chemists use computational methods to locate the transition state (TS), which is the highest energy point along the reaction coordinate. For the N-arylation of 4-bromopyrazole with a suitable pyrazine derivative, this would involve the formation of a C-N bond.

Transition State Localization: The geometry of the transition state is typically located using algorithms that search for a first-order saddle point on the potential energy surface (a point that is an energy maximum in one direction and a minimum in all other directions). The nature of the transition state is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the stretching of the forming C-N bond and the breaking of a C-halogen bond). acs.org

Intrinsic Reaction Coordinate (IRC) Analysis: Once the transition state is located, an IRC calculation is performed. This involves following the reaction path downhill from the transition state in both the forward and reverse directions. A successful IRC calculation connects the transition state to the reactants on one side and the products on the other, confirming that the located TS is indeed the correct one for the reaction of interest. acs.org

For the synthesis of this compound, the transition state would likely involve the pyrazole nitrogen atom attacking the carbon atom of the pyrazine ring that bears a leaving group (e.g., a halogen), often facilitated by a copper or palladium catalyst. nih.govacs.org

Energy Barriers and Reaction Kinetics Predictions

By calculating the energies of the reactants, transition state, and products, the activation energy (energy barrier) of the reaction can be determined. This is the difference in energy between the reactants and the transition state.

Energy Barriers: The height of the energy barrier is directly related to the rate of the reaction; a lower energy barrier corresponds to a faster reaction. Computational methods like Density Functional Theory (DFT) are commonly used to calculate these energies. acs.orgresearchgate.net For a reaction like the N-arylation of 4-bromopyrazole, DFT calculations could be used to compare the energy barriers of different pathways (e.g., catalyzed vs. uncatalyzed, or with different catalysts) to predict the most efficient reaction conditions. acs.org

The following table provides a hypothetical comparison of calculated energy barriers for a reaction, illustrating how computational data can guide experimental work.

| Reaction Pathway | Catalyst | Solvent | Calculated Activation Energy (kcal/mol) |

| Pathway A | None | Toluene (B28343) | 45 |

| Pathway B | CuI | Toluene | 25 |

| Pathway C | Pd(OAc)₂ | Dioxane | 22 |

This is an illustrative table. The values are hypothetical and intended to show the type of data generated from computational studies.

Reaction Kinetics Predictions: From the calculated activation energy (Ea), the rate constant (k) of the reaction can be estimated using the Arrhenius equation:

k = A * exp(-Ea / RT)

where A is the pre-exponential factor, R is the gas constant, and T is the temperature. This allows for a theoretical prediction of the reaction kinetics, which can then be compared with experimental data. These computational insights are invaluable for optimizing reaction yields and understanding the underlying factors that control the reaction's outcome.

Biological Activity and Mechanistic Insights Pre Clinical and in Vitro Focus

In Vitro Biological Screening Assays (Target-focused, non-clinical)

In vitro assays are crucial for determining the biological effects of a compound on specific molecular targets before advancing to more complex biological systems.

The pyrazole (B372694) and pyrazine (B50134) scaffolds are common features in many enzyme inhibitors, particularly kinase inhibitors.

Kinase Inhibition:

Derivatives of pyrazole and pyrazine have shown potent inhibitory activity against several kinases. For instance, a series of 2-(1H-pyrazol-1-yl)pyridines were identified as inhibitors of ALK5 (TGFβ receptor I kinase). researchgate.net Modeling of these compounds within the ALK5 kinase domain allowed for optimization of their potency. researchgate.net Specifically, the compound PF-03671148 from this series demonstrated a dose-dependent reduction in TGFβ-induced fibrotic gene expression in human fibroblasts. researchgate.net

Furthermore, pyrazine-based compounds have been investigated as inhibitors of TrkA, a receptor tyrosine kinase. nih.gov Computational screening identified a pyrazine moiety as a novel pharmacophore for Trk family kinases. nih.gov Subsequent synthesis and biochemical screening of a library of pyrazine derivatives led to the identification of several potent TrkA inhibitors. nih.gov

In another example, derivatives of 1H-pyrazolo[3,4-b]pyridine were discovered as potent inhibitors of TANK-binding kinase 1 (TBK1), a key enzyme in innate immunity signaling pathways. nih.gov Through rational drug design and optimization, a compound from this series, 15y , emerged as a highly potent TBK1 inhibitor with an IC50 value of 0.2 nM. nih.gov

The table below illustrates the type of data generated from such kinase inhibition assays for compounds structurally related to 2-(4-bromo-1H-pyrazol-1-yl)pyrazine.

| Compound/Series | Target Kinase | Inhibitory Activity (IC50) |

|---|---|---|

| PF-03671148 (a 2-(1H-pyrazol-1-yl)pyridine derivative) | ALK5 | Potent, dose-dependent inhibition noted |

| Compound 1 (a pyrazine-based TrkA inhibitor) | TrkA | 3.5 µM |

| Compound 15y (a 1H-pyrazolo[3,4-b]pyridine derivative) | TBK1 | 0.2 nM |

While specific receptor binding studies for this compound are not available, related structures have been evaluated for their ability to modulate receptor activity. For example, pyrazol-4-yl-pyridine derivatives have been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov These compounds were shown to increase the affinity of the endogenous ligand acetylcholine for the receptor. nih.gov

The pyrazine ring is known to participate in various non-covalent interactions, including hydrogen bonds and π-stacking, which are crucial for protein-ligand recognition. nih.govresearchgate.net These interactions could potentially disrupt or stabilize protein-protein interfaces, although specific studies on this compound in this context are lacking. The ability of pyrazine-containing ligands to engage in multiple interaction types suggests that they could be developed as modulators of protein-protein interactions. nih.gov

Cell-based assays are instrumental in understanding a compound's effect in a more biological context. For instance, the TBK1 inhibitor 15y was shown to effectively inhibit the TBK1 downstream IFN signaling pathway in stimulated THP-1 and RAW264.7 cells. nih.gov Similarly, the ALK5 inhibitor PF-03671148 reduced fibrotic gene expression in human fibroblasts, indicating its activity on the TGFβ signaling pathway. researchgate.net

The table below provides examples of cell-based assay data for related compounds.

| Compound | Cell Line | Assay Type | Observed Effect |

|---|---|---|---|

| PF-03671148 | Human Fibroblasts | Gene Expression (Fibrotic Genes) | Dose-dependent reduction |

| Compound 15y | THP-1 and RAW264.7 | mRNA detection of TBK1 downstream genes | Effective inhibition of IFN signaling |

| Compound 15y | A172, U87MG, A375, A2058, Panc0504 | Antiproliferation Assay | Micromolar antiproliferation effect |

Elucidation of Molecular Mechanism of Action

Understanding how a compound exerts its biological effect at a molecular level is a key aspect of preclinical research.

For novel compounds like this compound, a common starting point for target identification is computational screening. This approach was successfully used to identify a pyrazine-based compound as a novel TrkA inhibitor. nih.gov Following in silico identification, synthesis of the compound and a library of its derivatives allows for biochemical screening against a panel of potential targets to validate the initial findings and assess selectivity. nih.gov For example, the development of N-(1H-pyrazol-4-yl)carboxamide inhibitors of IRAK4 involved replacing a core structure to improve properties, guided by computational predictions (cLogD), leading to highly permeable and potent inhibitors. nih.gov This iterative process of design, synthesis, and testing is fundamental to modern drug discovery. nih.gov

Biophysical Characterization of Compound-Target Interactions

The biophysical interaction of this compound with potential biological targets is a critical area of investigation for understanding its mechanism of action. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are invaluable for quantifying the binding affinity and thermodynamics of such interactions.

However, a comprehensive review of the available scientific literature reveals a lack of specific experimental data from ITC or SPR studies for this compound. While computational predictions for its physical properties exist, empirical data on its direct binding to biological macromolecules is not currently published.

Predicted collision cross-section (CCS) values, which can provide insights into the molecule's shape and size in the gas phase, have been calculated using computational methods. These predictions can be useful for analytical purposes, such as in ion mobility-mass spectrometry.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 224.97704 | 134.5 |

| [M+Na]+ | 246.95898 | 148.2 |

| [M-H]- | 222.96248 | 139.3 |

| [M+NH4]+ | 242.00358 | 153.0 |

| [M+K]+ | 262.93292 | 137.5 |

| [M+H-H2O]+ | 206.96702 | 132.6 |

| [M+HCOO]- | 268.96796 | 154.7 |

| [M+CH3COO]- | 282.98361 | 149.8 |

| [M+Na-2H]- | 244.94443 | 144.1 |

| [M]+ | 223.96921 | 153.2 |

| [M]- | 223.97031 | 153.2 |

| Data sourced from computational predictions. cymitquimica.com |

Kinetic Characterization of Enzyme Inhibition/Activation

The kinetic characterization of how a compound affects enzyme activity is fundamental to elucidating its biological function. This involves determining parameters such as the inhibition constant (Ki) or activation constant (Ka), and the mode of action (e.g., competitive, non-competitive, or uncompetitive).

Despite the importance of such data, there is currently no published research detailing the kinetic characterization of enzyme inhibition or activation specifically by this compound. Studies on other pyrazine derivatives have shown activities such as alkaline phosphatase inhibition, but these findings cannot be directly extrapolated to the compound of interest.

Structural Basis of Ligand-Target Recognition

Understanding the three-dimensional structure of a compound bound to its biological target provides invaluable insights into the molecular basis of its activity. Techniques like X-ray co-crystallography and cryo-electron microscopy (Cryo-EM) are instrumental in resolving these complex structures.

A thorough search of structural databases and the scientific literature indicates that there are no publicly available co-crystallography or Cryo-EM structures of this compound in complex with a biological target. Therefore, the precise structural basis of its ligand-target recognition remains to be determined.

Cellular Pharmacology and Phenotypic Effects (excluding human trials)

The investigation of a compound's effects at the cellular level is a cornerstone of pre-clinical research. This includes assessing its impact on cell viability, proliferation, and other key cellular processes.

Studies on the effects of this compound on the viability and proliferation of various research cell lines are essential for evaluating its potential as a therapeutic agent. Such studies typically determine the half-maximal inhibitory concentration (IC50) to quantify a compound's potency.

Currently, there is a lack of published data specifically reporting the effects of this compound on cell viability and proliferation in research cell lines. While related pyrazole and pyrazine compounds have been shown to inhibit the growth of cancer cell lines, these results are not directly applicable to the specific compound .

Investigating a compound's ability to induce programmed cell death (apoptosis) and to modulate the cell cycle are key aspects of its pharmacological profiling, particularly in the context of cancer research.

There is no specific information available in the scientific literature regarding the effects of this compound on apoptosis and cell cycle modulation in any research models. Studies on other pyrazine derivatives have demonstrated the induction of apoptosis and cell cycle arrest in cancer cells, but similar investigations have not been reported for this compound.

Understanding how a compound is taken up by cells and where it localizes within the cellular environment is crucial for interpreting its biological activity and mechanism of action.

At present, there are no published studies that have investigated the cellular uptake and subcellular localization of this compound. Consequently, information regarding its ability to penetrate cell membranes and its distribution within cellular compartments is not available.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

While specific structure-activity relationship (SAR) studies exclusively focused on this compound are not extensively detailed in publicly available literature, a comprehensive understanding can be extrapolated from research on related pyrazolyl-pyrazine and other pyrazole-containing scaffolds. These studies provide foundational principles for how modifications to this chemical entity would likely modulate its biological activity.

The design of biologically active molecules based on the pyrazolyl-pyrazine scaffold often follows established medicinal chemistry strategies. These include scaffold decoration, where various functional groups are added to the core structure, and scaffold hopping or morphing, which involves replacing parts of the molecule with other structurally related groups to explore new chemical space and improve properties. researchgate.net

For pyrazole derivatives in general, their synthesis and subsequent biological evaluation are driven by their proven pharmacological potential. nih.gov The pyrazole nucleus is considered a "privileged scaffold" due to its presence in numerous approved drugs with diverse therapeutic actions. nih.govnih.gov This inherent activity makes the pyrazolyl-pyrazine core a promising starting point for the design of new therapeutic agents.

In the context of kinase inhibition, a common target for pyrazole-containing compounds, design principles often focus on optimizing interactions with the enzyme's active site. For instance, in studies of pyrazolo[1,5-a]pyridine (B1195680) analogues, a five-point pharmacophore model was developed which highlighted the importance of a hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups for potent inhibition. nih.gov This suggests that for analogues of this compound, the pyrazole and pyrazine rings likely serve as the crucial aromatic components, and their substituents would be key for modulating interactions with biological targets.

The nature and position of substituents on both the pyrazole and pyrazine rings are critical in determining the potency and selectivity of analogues.

On the Pyrazole Ring:

Halogen Substitution: The presence of a bromine atom at the 4-position of the pyrazole ring is a significant feature. Halogenation is a common strategy in drug design. ump.edu.pl The introduction of a bromine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability. Furthermore, halogens can form halogen bonds, which are non-covalent interactions that can contribute to the binding affinity of a ligand to its protein target. ump.edu.pl The position of the halogen is also crucial; for example, in one study, a meta-substituted chloro-isomer was active while the para-isomer was not, indicating high enzymatic selectivity. ump.edu.pl

Other Substituents: Studies on other pyrazole-containing scaffolds have shown that various substituents can have a profound impact. For example, in a series of pyrazoline derivatives, the presence of a methyl group on an attached phenyl ring led to a notable improvement in antitubercular activity, whereas a methoxy (B1213986) group was detrimental. nih.gov In another study on meprin inhibitors, the introduction of acidic moieties on phenyl groups attached to a pyrazole core enhanced activity against meprin β. nih.gov These findings suggest that even small changes to substituents on or attached to the pyrazole ring of this compound could significantly alter its biological profile.

On the Pyrazine Ring:

The pyrazine ring itself is a key component of many biologically active compounds and approved drugs. mdpi.com In studies on 3-(pyrazin-2-yl)-1H-indazole derivatives as PIM-1 kinase inhibitors, it was found that the introduction of electron-withdrawing groups on the pyrazine ring led to a decrease in inhibitory activity. japsonline.com This indicates that the electronic properties of the pyrazine ring are a critical factor in its interaction with biological targets.

The following table summarizes the general effects of substituents on related pyrazole and pyrazine scaffolds, which can be extrapolated to analogues of this compound.

| Scaffold Position | Substituent Type | General Effect on Activity | Reference(s) |

| Pyrazole Ring | Halogen (e.g., Bromo) | Can increase potency and affect selectivity through electronic effects and halogen bonding. | ump.edu.pl |

| Pyrazole Ring | Methyl | Can be favorable for activity in some contexts (e.g., antitubercular). | nih.gov |

| Pyrazole Ring | Methoxy | Can be detrimental to activity in some contexts. | nih.gov |

| Pyrazole Ring | Acidic Moieties | Can enhance potency and selectivity for certain enzymes. | nih.gov |

| Pyrazine Ring | Electron-withdrawing groups | Can decrease inhibitory activity against certain kinases. | japsonline.com |

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For pyrazole-based inhibitors, several key pharmacophoric features have been identified.

In a study on pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors, a pharmacophore model (AHHRR) was developed, consisting of:

One hydrogen bond acceptor (A)

Two hydrophobic groups (H)

Two aromatic rings (R) nih.gov

Extrapolating from this, for this compound, the key pharmacophoric features would likely include:

Aromatic Rings: The pyrazole and pyrazine rings themselves.

Hydrogen Bond Acceptors: The nitrogen atoms of the pyrazole and pyrazine rings. The pyrazine nitrogens, in particular, are known to participate in hydrogen bonding.

Hydrophobic/Halogen Bonding Region: The bromo-substituent on the pyrazole ring can contribute to hydrophobic interactions or, more specifically, halogen bonding with the target protein. ump.edu.pl

Docking studies on other pyrazolyl derivatives have shown crucial hydrogen bond interactions with specific amino acid residues (e.g., Asp, Asn, Tyr, Gln) in the active sites of enzymes. nih.gov The pyrazole and pyrazine nitrogens in this compound would be prime candidates for forming such critical hydrogen bonds.

Metabolic Stability Studies (in vitro, non-clinical context)

The metabolic stability of a compound is a critical parameter in drug discovery, as it influences its in vivo half-life and bioavailability. nih.gov In vitro metabolic stability is typically assessed using systems like liver microsomes, S9 fractions, or hepatocytes. utsouthwestern.edu These systems contain the primary drug-metabolizing enzymes, such as cytochrome P450s (CYPs). nih.govutsouthwestern.edu

For pyrazoline derivatives, in vitro studies using rat liver microsomes have shown that metabolism often involves demethylation and mono-hydroxylation, mediated by CYP450 enzymes in the presence of NADPH. nih.gov Another study on a series of heterocyclic compounds found that some derivatives were highly resistant to metabolism by human liver microsomes, with over 97% of the compound remaining after incubation. researchgate.net

Structural modifications are a key strategy to enhance metabolic stability. researchgate.net For instance, the introduction of deuterium (B1214612) in place of hydrogen at metabolically labile positions can slow down metabolism. researchgate.net The presence of the bromine atom on the pyrazole ring of this compound could potentially influence its metabolic profile. Halogenation can sometimes block sites of metabolism, thereby increasing the compound's half-life. However, it can also introduce new liabilities.

The general stability of the pyrazole ring and the potential influence of the bromo-substituent suggest that this compound might exhibit moderate to good metabolic stability. However, without experimental data, this remains speculative.

The following table outlines the typical in vitro systems used to assess metabolic stability and the common metabolic transformations observed for related heterocyclic compounds.

| In Vitro System | Purpose | Common Metabolic Pathways for Related Scaffolds | Reference(s) |

| Liver Microsomes | Assess Phase I metabolism (oxidation, reduction) by CYPs. | Hydroxylation, Demethylation | utsouthwestern.edunih.gov |

| S9 Fractions | Assess Phase I and some Phase II (conjugation) metabolism. | Glucuronidation, Sulfation (if cofactors are added) | utsouthwestern.edu |

| Hepatocytes | "Gold standard" for in vitro metabolism, includes Phase I and II and transporter effects. | Comprehensive metabolic profiling | utsouthwestern.edu |

| Plasma | Assess stability against plasma esterases. | Hydrolysis of ester groups | utsouthwestern.edu |

Potential Applications and Future Directions

Role as a Chemical Probe for Biological Pathway Dissection

The pyrazolyl-pyrazine scaffold is a recognized pharmacophore in medicinal chemistry. Related compounds, such as the 2-(1H-pyrazol-1-yl)pyridines, have been identified as potent inhibitors of ALK5 (TGFβ receptor I kinase) researchgate.net. One such inhibitor, PF-03671148, has been effectively used as a chemical probe to study transforming growth factor-beta (TGF-β) mediated fibrotic gene expression in human fibroblasts and in animal models of wound repair researchgate.net. This demonstrates the utility of this chemical family in dissecting complex biological signaling pathways.

Given the structural similarity, 2-(4-bromo-1H-pyrazol-1-yl)pyrazine and its derivatives hold promise as chemical probes. The pyrazole-pyrazine core can interact with specific biological targets, such as kinase domains, while the bromo-substituent offers a site for modification, allowing for the attachment of fluorescent tags or affinity labels. This would enable researchers to visualize and isolate protein targets, thereby elucidating their function in cellular processes. The development of such probes could be instrumental in understanding the molecular basis of diseases like cancer and fibrosis.

Development as a Lead Compound for Pre-clinical Research

The pyrazole (B372694) and pyrazine (B50134) moieties are present in numerous FDA-approved drugs, highlighting their therapeutic relevance mdpi.com. The development of new compounds based on these scaffolds is an active area of research. For instance, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been synthesized and shown to possess antibacterial activity against extensively drug-resistant (XDR) S. Typhi and to act as alkaline phosphatase inhibitors mdpi.com. Furthermore, a series of nih.govrsc.orgbldpharm.comtriazolo[4,3-a]pyrazine derivatives have been developed as dual inhibitors of the c-Met and VEGFR-2 kinases, which are crucial targets in cancer therapy nih.gov. The most promising compound from this series exhibited excellent antiproliferative activities against several cancer cell lines nih.gov.

These examples underscore the potential of this compound as a starting point for the development of new therapeutic agents. Its core structure can be systematically modified to optimize potency and selectivity against specific biological targets. The bromo-substituent is particularly advantageous, as it can be readily functionalized through cross-coupling reactions to generate a diverse library of analogues for structure-activity relationship (SAR) studies, a critical step in pre-clinical drug development.

Advanced Materials Science Applications (e.g., Ligands in Metal-Organic Frameworks, Optoelectronic Materials, Spin Crossover Materials)

The unique electronic and structural features of this compound make it a highly attractive component for advanced functional materials.

Ligands in Metal-Organic Frameworks (MOFs): Pyrazole and pyrazine-based ligands are widely used in the construction of MOFs—crystalline materials with applications in gas storage, separation, and catalysis digitellinc.comnih.govdntb.gov.ua. The pyrazole group is a robust coordinating agent, and pyrazine can act as a linker between metal centers. Pyrazole-based MOFs have been designed for the selective capture of pollutants like formaldehyde (B43269) researchgate.net. The compound this compound can serve as a versatile ligand, with its multiple nitrogen sites available for coordination with metal ions to form diverse and potentially highly porous frameworks.

Optoelectronic Materials: Pyrazine-based π-conjugated materials have garnered significant interest for their favorable charge-transfer properties, making them suitable for optoelectronic applications such as solar cells and organic light-emitting diodes (OLEDs) rsc.org. The pyrazine ring in this compound contributes to these electronic characteristics. By incorporating this compound into larger conjugated systems, it is possible to tune the electronic and optical properties of the resulting materials for specific device applications.